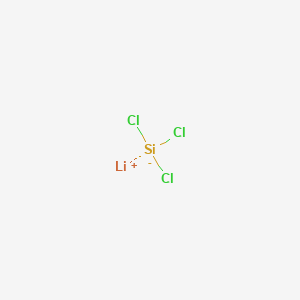
Lithium;trichlorosilanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;trichlorosilanide is a chemical compound that combines lithium and trichlorosilane. Trichlorosilane is an inorganic compound with the formula HCl₃Si, and it is a colorless, volatile liquid. This compound is used in various chemical processes and has significant applications in the semiconductor industry due to its reactivity and ability to produce ultrapure silicon .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium;trichlorosilanide can be synthesized by treating powdered metallurgical grade silicon with hydrogen chloride at elevated temperatures (around 300°C). The reaction produces trichlorosilane and hydrogen as byproducts: [ \text{Si} + 3 \text{HCl} \rightarrow \text{HCl}_3\text{Si} + \text{H}_2 ]
Industrial Production Methods: The industrial production of trichlorosilane involves the direct chlorination of silicon. This process is optimized to achieve high yields (80-90%) and involves the use of specialized equipment to handle the volatile and reactive nature of trichlorosilane .
Chemical Reactions Analysis
Types of Reactions: Lithium;trichlorosilanide undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon dioxide and lithium chloride.
Reduction: Can be reduced to form silane and lithium chloride.
Substitution: Reacts with organic compounds to form organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Requires oxygen or other oxidizing agents.
Reduction: Involves reducing agents like hydrogen.
Substitution: Utilizes organic compounds with reactive groups.
Major Products Formed:
Oxidation: Silicon dioxide (SiO₂) and lithium chloride (LiCl).
Reduction: Silane (SiH₄) and lithium chloride (LiCl).
Substitution: Various organosilicon compounds, depending on the organic reactant used.
Scientific Research Applications
Lithium;trichlorosilanide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of silicon-containing organic compounds.
Biology: Investigated for its potential use in biological systems due to its reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of lithium;trichlorosilanide involves its reactivity with various chemical species. It acts as a source of silicon and lithium ions, which can participate in various chemical reactions. The molecular targets and pathways involved include the formation of silicon-based compounds and the release of lithium ions, which can interact with other chemical species to form new compounds .
Comparison with Similar Compounds
Chlorosilane: Similar in structure but contains fewer chlorine atoms.
Dichlorosilane: Contains two chlorine atoms and has different reactivity.
Silicon tetrachloride: Contains four chlorine atoms and is used in similar applications.
Uniqueness: Lithium;trichlorosilanide is unique due to its combination of lithium and trichlorosilane, which provides distinct reactivity and applications. Its ability to produce ultrapure silicon makes it particularly valuable in the semiconductor industry .
Properties
CAS No. |
111728-60-0 |
|---|---|
Molecular Formula |
Cl3LiSi |
Molecular Weight |
141.4 g/mol |
IUPAC Name |
lithium;trichlorosilanide |
InChI |
InChI=1S/Cl3Si.Li/c1-4(2)3;/q-1;+1 |
InChI Key |
NKQPMRDMFVLALQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[Si-](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















